molecular formula C9H12ClNS B050073 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride CAS No. 123470-16-6

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

Cat. No. B050073
M. Wt: 201.72 g/mol
InChI Key: NZDWPPWVNMWXBR-UHFFFAOYSA-N
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Description

The compound “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” is associated with a class of chemicals that exhibit a range of biological and chemical properties. While specific studies directly on this compound are scarce, insights can be drawn from related research, such as studies on similar heterocyclic compounds and sulfur-nitrogen containing structures.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of amino components with sulfur and chloro components. For example, efficient synthesis methods have been developed for related structures like 1,2,4-dithiazolidine-3,5-diones from bis(chlorocarbonyl)disulfane plus bis(trimethylsilyl)amines, which could serve as a basis for synthesizing similar compounds (Barany et al., 2005). Moreover, Yb(OTf)3 catalyzed reactions have been reported for the regioselective synthesis of similar sulfur-nitrogen heterocycles, which may provide insights into potential synthetic routes (Mahato et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds like “3,4-dihydro-1H-isothiochromen-4-amine hydrochloride” typically involves heterocyclic frameworks with sulfur and nitrogen atoms. Studies such as those on non-covalent interactions in thioureas highlight the importance of analyzing intramolecular and intermolecular interactions, which can significantly influence the structural and electronic properties of such molecules (Zhang et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving sulfur and nitrogen heterocycles often include nucleophilic substitutions, ring closures, and interactions with electrophiles. For example, reactions of 4-substituted 5H-1,2,3-dithiazoles with amines highlight the reactivity of sulfur-nitrogen rings and could provide insights into the reactivity of similar structures (Konstantinova et al., 2010).

Scientific Research Applications

Synthetic Routes and Structural Properties

  • Synthesis of Novel Heterocyclic Compounds : Research has explored the synthesis and structural properties of various heterocyclic compounds, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, via reactions involving chloral with substituted anilines and thioglycolic acid. These studies provide insights into the synthesis of complex heterocycles, which could be applicable to the synthesis and modification of isothiochromen structures (Issac & Tierney, 1996).

  • Building Blocks for Synthetic Relevance : 3,4-Dihydro-2(1H)-pyridones and derivatives are highlighted for their biological activity and importance as synthetic precursors for various biologically active compounds. The methodologies discussed for these heterocycles could offer parallels in synthesizing and exploring the biological relevance of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride derivatives (Chalán-Gualán et al., 2022).

Functional Properties and Applications

  • Adhesive Materials for Biomedical Applications : A study on bio-inspired adhesive materials, focusing on catechol-conjugated chitosan, underscores the development of wet-resistant adhesives for medical applications. The functionalization and application of similar amine-containing compounds could offer insights into potential biomedical applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride (Ryu, Hong, & Lee, 2015).

  • Metal-Catalyzed Ammonia Borane Dehydrogenation : The review on hydrogen storage challenges and nanoparticles for metal-catalyzed ammonia borane dehydrogenation highlights the role of amine-functionalized compounds in energy storage applications. This research area could be relevant for exploring the energy-related applications of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride and its derivatives (Mboyi et al., 2021).

  • Chemically Reactive Surfaces for Biomolecule Immobilization : Plasma methods for generating chemically reactive surfaces for biomolecule immobilization review the fabrication of surfaces containing reactive groups, including amine groups. These methodologies could inform the functionalization of 3,4-dihydro-1H-isothiochromen-4-amine hydrochloride for biomolecule attachment and cell colonization applications (Siow et al., 2006).

properties

IUPAC Name

3,4-dihydro-1H-isothiochromen-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NS.ClH/c10-9-6-11-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZDWPPWVNMWXBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2CS1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50617642
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dihydro-1H-isothiochromen-4-amine hydrochloride

CAS RN

123470-16-6
Record name 3,4-Dihydro-1H-2-benzothiopyran-4-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50617642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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